molecular formula C8H8N6 B8559176 2-Amino-3,5-dicyano-6-(dimethylamino)pyrazine

2-Amino-3,5-dicyano-6-(dimethylamino)pyrazine

Cat. No. B8559176
M. Wt: 188.19 g/mol
InChI Key: PTSHJCXKIJBVEZ-UHFFFAOYSA-N
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Patent
US04517186

Procedure details

The starting material, 2-amino-6-chloro-3,5-dicyanopyrazine (100 mg; 0.557 mM), is prepared in accordance with the method described by Perchais and Fleury in Tetrahedron, 30:999-1009 (1974), and stirring in 1 ml of dry tetrahydrofuran. There was then added dropwise 0 54 ml of a chilled solution of dimethylamine gas in tetrahydrofuran (93 mg/ml) over 10 minutes. The reaction mixture was then stirred at room temperature for 0.5 hours; the product was removed by centrifuging, and then recrystallized from 1:1 ethanol/i-propanol (50 mg); m.p. 201°-202° C.
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][C:5]([C:10]#[N:11])=[C:4](Cl)[N:3]=1.[CH3:13][NH:14][CH3:15]>O1CCCC1>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][C:5]([C:10]#[N:11])=[C:4]([N:14]([CH3:15])[CH3:13])[N:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC(=C(N=C1C#N)C#N)Cl
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was removed by centrifuging
CUSTOM
Type
CUSTOM
Details
recrystallized from 1:1 ethanol/i-propanol (50 mg)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
NC1=NC(=C(N=C1C#N)C#N)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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